(2S,3S)-2-Phenylpentane-1,3-diamine
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Overview
Description
(2S,3S)-2-Phenylpentane-1,3-diamine is a chiral diamine compound with two stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Phenylpentane-1,3-diamine can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, the reduction of 2-phenylpentane-1,3-dione using a chiral catalyst can yield the desired diamine with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Phenylpentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine to produce secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(2S,3S)-2-Phenylpentane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (2S,3S)-2-Phenylpentane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-Phenylpentane-1,3-diamine: The enantiomer of (2S,3S)-2-Phenylpentane-1,3-diamine, with similar chemical properties but different biological activities.
(2S,3S)-2-Phenylbutane-1,3-diamine: A structurally similar compound with one less carbon in the backbone.
(2S,3S)-2-Phenylhexane-1,3-diamine: A structurally similar compound with one more carbon in the backbone
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis .
Properties
CAS No. |
921772-06-7 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(2S,3S)-2-phenylpentane-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-2-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10-11H,2,8,12-13H2,1H3/t10-,11+/m1/s1 |
InChI Key |
MDJWWYZVFCHJIF-MNOVXSKESA-N |
Isomeric SMILES |
CC[C@@H]([C@H](CN)C1=CC=CC=C1)N |
Canonical SMILES |
CCC(C(CN)C1=CC=CC=C1)N |
Origin of Product |
United States |
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